![molecular formula C16H21NO4 B2640992 (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate CAS No. 1153681-26-5](/img/structure/B2640992.png)
(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate
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Description
“(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate” is a chemical compound with the molecular formula C16H21NO4 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate and thiophenol in N,N-dimethyl-formamide at 20℃ for 0.5h in an inert atmosphere . The yield of this reaction is reported to be 91% .Molecular Structure Analysis
The molecular weight of “(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate” is 291.35 . The exact structure of this compound is not provided in the available resources.Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate” are not specified in the available resources .Scientific Research Applications
Novel σ1 Antagonists Designed for Tumor Therapy
(Nicole Kopp et al., 2020) synthesized aminoethyl substituted cyclohexane derivatives, including (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate, as potent σ1 receptor antagonists. The study highlights the synthesis of a wide set of derivatives and their potential in inhibiting the growth of aggressive human prostate tumor cell lines, indicating a promising avenue for tumor therapy.
Synthesis of Enantiomerically Pure Compounds
(Åsa Rosenquist Å et al., 1996) describes the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, using processes that may involve intermediates or methodologies applicable to the synthesis of (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate.
Chemoenzymatic Synthesis and Biological Activities
(Nicole Kopp et al., 2021) conducted a study on the chemoenzymatic synthesis of tetrahydropyran derivatives with high σ1 receptor affinity, which showcases the potential therapeutic applications of cyclohexane derivatives in cancer and pain management.
Model Studies on the Alkylation of Cyclohexylamine
(J. Mcauliffe et al., 1997) explored the alkylation of cyclohexylamine with a carbohydrate epoxide, providing insights into the synthesis of complex cyclohexyl derivatives, which could be relevant to the synthesis or modification of (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate.
Synthesis and Application in Organic Chemistry
(E. Larin et al., 2014) discussed the synthesis of N-benzyl-N-methyl-2-cyclohepten-1-amine and derivatives through stereoselective epoxidation, which might have parallels in synthesizing or understanding the reactivity of (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate.
properties
IUPAC Name |
[(1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUIJYJMHZWAO-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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